molecular formula C11H9N3O5 B3919077 methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate

methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate

Cat. No. B3919077
M. Wt: 263.21 g/mol
InChI Key: ZYPUSFLXOBXGJG-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate, also known as MNA, is a chemical compound that has been widely used in scientific research due to its unique properties. MNA is a quinoxaline derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

The mechanism of action of methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been shown to induce apoptosis (programmed cell death) in cancer cells. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has also been found to modulate the expression of genes involved in cell cycle regulation and DNA repair. Furthermore, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been shown to have antioxidant properties, which may contribute to its ability to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate is also stable and can be stored for extended periods without degradation. However, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has some limitations, including its low solubility in water, which can make it difficult to use in certain assays. Additionally, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to have some cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate. One area of interest is the development of methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate, which may lead to the identification of new targets for drug development. Additionally, the development of new synthetic methods for methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate may improve its yield and purity, making it more accessible for research and drug development.

Scientific Research Applications

Methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been extensively studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to exhibit antibacterial and antifungal activities against a range of microorganisms.

properties

IUPAC Name

methyl (2Z)-2-(7-nitro-3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-19-10(15)5-9-11(16)13-7-3-2-6(14(17)18)4-8(7)12-9/h2-5,12H,1H3,(H,13,16)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPUSFLXOBXGJG-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.